molecular formula C15H17N3O4 B13861976 5-(4-Nitrosopiperazin-1-yl)benzofuran-2-carboxylic Acid Ethyl Ester

5-(4-Nitrosopiperazin-1-yl)benzofuran-2-carboxylic Acid Ethyl Ester

Cat. No.: B13861976
M. Wt: 303.31 g/mol
InChI Key: VZSQOCJDKVAGSY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Nitrosopiperazin-1-yl)benzofuran-2-carboxylic Acid Ethyl Ester typically involves the reaction of benzofuran-2-carboxylic acid with 4-nitrosopiperazine in the presence of ethyl esterification agents . The reaction conditions often include the use of solvents like ethyl acetate and acetone, and the process may involve recrystallization to purify the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for higher yields and purity, and ensuring compliance with industrial safety and environmental regulations.

Chemical Reactions Analysis

Types of Reactions

5-(4-Nitrosopiperazin-1-yl)benzofuran-2-carboxylic Acid Ethyl Ester can undergo various chemical reactions, including:

    Oxidation: The nitroso group can be oxidized to a nitro group under specific conditions.

    Reduction: The nitroso group can be reduced to an amine group.

    Substitution: The benzofuran ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Electrophilic substitution reactions may involve reagents like halogens (e.g., bromine) or nitrating agents.

Major Products Formed

    Oxidation: Formation of 5-(4-Nitropiperazin-1-yl)benzofuran-2-carboxylic Acid Ethyl Ester.

    Reduction: Formation of 5-(4-Aminopiperazin-1-yl)benzofuran-2-carboxylic Acid Ethyl Ester.

    Substitution: Various substituted benzofuran derivatives depending on the electrophile used.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-Nitrosopiperazin-1-yl)benzofuran-2-carboxylic Acid Ethyl Ester is unique due to the presence of the nitroso group, which can undergo specific chemical transformations and may confer distinct biological activities compared to its analogs .

Properties

Molecular Formula

C15H17N3O4

Molecular Weight

303.31 g/mol

IUPAC Name

ethyl 5-(4-nitrosopiperazin-1-yl)-1-benzofuran-2-carboxylate

InChI

InChI=1S/C15H17N3O4/c1-2-21-15(19)14-10-11-9-12(3-4-13(11)22-14)17-5-7-18(16-20)8-6-17/h3-4,9-10H,2,5-8H2,1H3

InChI Key

VZSQOCJDKVAGSY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(O1)C=CC(=C2)N3CCN(CC3)N=O

Origin of Product

United States

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